Tetrafluoroisophthalamide

Description

Contextualization of Tetrafluoroisophthalamide within Fluorinated Organic Chemistry

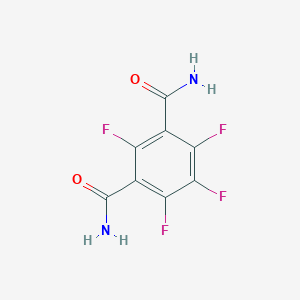

This compound (TFIPA) is a specific example of a perfluorinated aromatic amide with the chemical formula C₈H₄F₄N₂O₂. calpaclab.comscbt.com Its structure consists of a benzene (B151609) ring substituted with four fluorine atoms and two amide groups at the 1 and 3 positions. The presence of the four electron-withdrawing fluorine atoms significantly influences the reactivity and properties of the aromatic ring and the amide functionalities. This high degree of fluorination places TFIPA in a specialized area of organic chemistry focused on creating molecules with enhanced stability and tailored electronic characteristics.

The synthesis of this compound can be achieved through various routes, often starting from tetrachloroisophthalonitrile. A common method involves a chlorine-fluorine exchange reaction using potassium fluoride (B91410) (KF), followed by hydrolysis of the resulting tetrafluoroisophthalonitrile (B1582903) to the diacid, which is then converted to the diamide. google.com

Academic Significance of this compound in Advanced Synthetic Methodologies and Material Science

The academic significance of this compound lies in its role as a versatile building block for more complex molecules and materials. In advanced synthetic methodologies, the fluorine atoms can influence the regioselectivity of further reactions on the aromatic ring.

In the realm of material science, this compound serves as a key monomer in the synthesis of high-performance polymers. chemimpex.com These polymers often exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in demanding environments such as those found in the aerospace, electronics, and automotive industries. chemimpex.com The presence of fluorine enhances the hydrophobicity of the resulting materials, a desirable property for creating moisture-resistant coatings and membranes. cymitquimica.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 153279-27-7 | calpaclab.com |

| Molecular Formula | C₈H₄F₄N₂O₂ | calpaclab.comscbt.com |

| Molecular Weight | 236.13 g/mol | calpaclab.comscbt.com |

| Appearance | White to Almost white powder to crystal | chemicalbook.comtcichemicals.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

| IUPAC Name | 2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | windows.net |

| Synonyms | Tetrafluoro-m-phthalamide | tcichemicals.com |

| Hydrogen Bond Donor Count | 2 | chem960.com |

| Hydrogen Bond Acceptor Count | 6 | chem960.com |

| Rotatable Bond Count | 2 | chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNPZWSPPAVPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457646 | |

| Record name | Tetrafluoroisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153279-27-7 | |

| Record name | Tetrafluoroisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of Tetrafluoroisophthalamide and Its Structural Analogues

Precursor-Based Synthetic Routes to Tetrafluoroisophthalamide

The foundational approaches to synthesizing this compound primarily rely on the use of appropriately functionalized and fluorinated aromatic precursors. These methods involve the construction of the amide functionalities onto a pre-existing tetrafluorinated benzene (B151609) ring.

Utilization of Tetrafluorinated Aromatic Precursors

A common and effective strategy for the synthesis of this compound begins with readily available halogenated precursors. A key starting material in this pathway is tetrachloroisophthalonitrile. This compound serves as a robust scaffold for the introduction of fluorine atoms.

The synthesis proceeds via a halogen exchange (HALEX) reaction, where the chlorine atoms on tetrachloroisophthalonitrile are substituted with fluorine atoms. This transformation is typically achieved by heating the chlorinated precursor with a fluoride (B91410) salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide in a high-boiling polar aprotic solvent like sulfolane. google.com The resulting tetrafluoroisophthalonitrile (B1582903) is a versatile intermediate.

From tetrafluoroisophthalonitrile, the dinitrile functional groups can be converted to the corresponding diamide. This is typically achieved through hydrolysis under acidic or basic conditions, followed by amidation. A more direct route involves the reaction of the dinitrile with ammonia (B1221849) or primary or secondary amines, although this can sometimes require harsh reaction conditions.

An alternative and widely used precursor is tetrafluoroisophthaloyl chloride. This diacyl chloride is highly reactive towards nucleophiles and serves as an excellent electrophile for amidation reactions. The preparation of tetrafluoroisophthaloyl chloride can be accomplished from tetrafluoroisophthalic acid, which itself can be obtained from the hydrolysis of tetrafluoroisophthalonitrile. google.com

The following table summarizes the key precursors and their roles in the synthesis of this compound.

| Precursor | Role in Synthesis |

| Tetrachloroisophthalonitrile | Starting material for halogen exchange to introduce fluorine atoms. |

| Tetrafluoroisophthalonitrile | Key intermediate, convertible to the diacid, diacyl chloride, or directly to the diamide. google.com |

| Tetrafluoroisophthalic Acid | Precursor to tetrafluoroisophthaloyl chloride. google.com |

| Tetrafluoroisophthaloyl Chloride | Highly reactive electrophile for amidation reactions. google.com |

Amidation Reactions in this compound Synthesis

Amidation is the pivotal step in the formation of this compound from its precursors. The most common and efficient method involves the reaction of tetrafluoroisophthaloyl chloride with an amine. google.com This reaction is a classic nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

The choice of amine and reaction conditions can be tailored to produce a wide range of N-substituted this compound derivatives. For the synthesis of the parent this compound, aqueous or anhydrous ammonia can be used. For substituted derivatives, primary or secondary amines are employed.

The reactivity of the amidation reaction is influenced by the electronic properties of both the acyl chloride and the amine. The electron-withdrawing fluorine atoms on the aromatic ring of tetrafluoroisophthaloyl chloride enhance the electrophilicity of the carbonyl carbons, making it highly reactive towards amines.

Alternative amidation methods, often referred to as "direct amidation," involve the coupling of a carboxylic acid with an amine using a coupling agent. numberanalytics.com In the context of this compound synthesis, tetrafluoroisophthalic acid could be directly coupled with an amine using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). numberanalytics.comnih.gov These methods are particularly useful when the corresponding acyl chloride is unstable or difficult to handle.

The table below outlines common amidation reaction types for the synthesis of isophthalamides.

| Amidation Method | Reactants | Key Features |

| Acyl Chloride Method | Isophthaloyl Chloride + Amine | High reactivity, fast reaction rates. numberanalytics.com |

| Direct Amidation | Isophthalic Acid + Amine + Coupling Agent | Avoids the need for acyl chloride synthesis. numberanalytics.com |

| Anhydride Method | Isophthalic Anhydride + Amine | Generally less reactive than the acyl chloride method. numberanalytics.com |

Advanced Synthetic Strategies for this compound Derivatization

Beyond the fundamental synthesis of the this compound core, advanced strategies are employed to create a diverse range of derivatives with tailored properties. These methods often focus on the late-stage functionalization of the pre-formed molecule, offering a more efficient route to novel compounds.

Catalyst-Mediated Transformations

Catalyst-mediated reactions have emerged as powerful tools for the derivatization of aromatic compounds, including fluorinated amides. Transition-metal catalysis, in particular, has enabled the selective functionalization of C-H and C-F bonds, which are typically unreactive.

For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the derivatization of a bromo- or iodo-substituted this compound. These reactions, such as the Suzuki, Heck, or Sonogashira couplings, would allow for the introduction of a wide array of substituents onto the aromatic ring.

Furthermore, copper-catalyzed reactions have shown promise in the synthesis of aryldifluoroamides. nih.gov While not a direct derivatization of this compound, the principles of these reactions, which involve the coupling of aryl halides with fluorinated amide synthons, could be adapted for the modification of the this compound structure. nih.gov

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts for the synthesis of α-fluoroamides from α-fluoroenals. nih.gov This type of catalysis could potentially be applied to create more complex side chains on N-substituted this compound derivatives.

The following table summarizes some relevant catalyst-mediated transformations.

| Catalytic System | Transformation Type | Potential Application to this compound |

| Palladium Catalysis | C-H/C-X Coupling (e.g., Suzuki, Heck) | Introduction of aryl, vinyl, or alkynyl groups. acs.org |

| Copper Catalysis | Cross-Coupling Reactions | Synthesis of aryldifluoroamide analogues. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Redox Amidation | Synthesis of derivatives with functionalized amide side chains. nih.gov |

Stereoselective and Regioselective Synthesis of Derivatives

Achieving stereoselectivity and regioselectivity is a significant challenge in the synthesis of complex molecules. For this compound derivatives, this could involve the controlled introduction of substituents at specific positions on the aromatic ring or the stereocontrolled synthesis of chiral side chains.

The directing group-assisted C-H functionalization is a powerful strategy for achieving regioselectivity. In the context of this compound, the amide groups themselves could potentially act as directing groups to guide the metal catalyst to a specific C-H or C-F bond on the aromatic ring.

For the stereoselective synthesis of derivatives, chiral catalysts or auxiliaries can be employed. For example, in the synthesis of N-substituted derivatives with chiral side chains, a chiral amine could be used in the amidation step. Alternatively, a prochiral substrate could be functionalized using a chiral catalyst to induce enantioselectivity. Recent advances have shown the potential for palladium-catalyzed enantioselective C(sp³)–H fluorination using chiral ligands, a strategy that could be adapted for the synthesis of chiral this compound derivatives.

The development of stereoselective and regioselective methods is crucial for accessing novel this compound derivatives with well-defined three-dimensional structures, which is of particular importance in fields such as medicinal chemistry and materials science.

Mechanistic Investigations into the Reactivity of Tetrafluoroisophthalamide

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways in Tetrafluoroisophthalamide

No specific studies detailing the exploration of nucleophilic aromatic substitution (SNAr) pathways for this compound were found. This type of reaction is common for highly fluorinated aromatic compounds, where the fluorine atoms activate the aromatic ring towards attack by nucleophiles. The electron-withdrawing nature of the fluorine atoms and the amide groups in this compound would theoretically make it susceptible to SNAr reactions. However, without experimental or computational data, the specific pathways, regioselectivity, and the nature of the intermediates for this compound remain uncharacterized.

Computational Chemistry and Theoretical Studies on this compound Reactivity Profiles

A search for computational chemistry and theoretical studies focused on the reactivity of this compound did not yield any specific results. Such studies are crucial for understanding the electronic structure and predicting the reactivity of molecules.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

There are no published quantum chemical calculations that specifically model the reaction intermediates and transition states involved in the reactions of this compound. These calculations would be essential to determine the energy barriers of potential reaction pathways and to understand the stability of any intermediates.

Molecular Dynamics Simulations of Reaction Pathways

Similarly, no molecular dynamics simulations investigating the reaction pathways of this compound have been reported. These simulations could provide insights into the dynamic behavior of the molecule during a reaction, including the role of solvent molecules and conformational changes.

Applications of Tetrafluoroisophthalamide in Polymer Science and Advanced Materials Engineering

Tetrafluoroisophthalamide as a Core Monomer in Polymer Synthesis

The integration of fluorine-containing monomers into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, chemical resistance, and specific electronic properties. This compound, with its tetrafluorinated aromatic ring and amide functional groups, presents as a promising candidate for the synthesis of high-performance polyamides and potentially as a precursor to polyimides.

Development of Novel Polyimides and Polyamides Incorporating this compound Units

The synthesis of polyamides from this compound would typically involve a polycondensation reaction with a suitable diamine comonomer. The reaction would proceed via nucleophilic acyl substitution, where the amine groups of the diamine attack the carbonyl carbons of the isophthalamide (B1672271), leading to the formation of amide linkages and the elimination of a small molecule, such as water or an alcohol, depending on the specific reaction conditions. The choice of the diamine comonomer would be crucial in tailoring the final properties of the polyamide. Aromatic diamines would be expected to yield rigid, high-strength polymers with excellent thermal stability, often referred to as aramids.

For the development of polyimides, this compound would likely serve as a precursor to a diacid or diacyl chloride monomer. This derivative could then be reacted with a dianhydride in a two-step process. The initial step would form a soluble poly(amic acid) intermediate, which would then be subjected to thermal or chemical imidization to form the final, often insoluble and intractable, polyimide. The fluorine substitution on the aromatic ring would be anticipated to enhance the solubility of the poly(amic acid) precursor, potentially facilitating processing.

Polymerization Mechanisms and Kinetics of this compound-Derived Polymers

The polymerization of this compound-derived monomers would follow the principles of step-growth polymerization. In this mechanism, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer chains increasing throughout the course of the reaction.

The kinetics of such polycondensation reactions are typically second-order, with the rate of polymerization being proportional to the concentration of the two reacting functional groups (e.g., amine and carboxylic acid derivative). The rate constant would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For high molecular weight polymers to be achieved, a high degree of conversion is necessary, often exceeding 99%. The kinetics can be monitored by techniques such as titration of unreacted functional groups or by spectroscopic methods that track the formation of the amide or imide linkages.

Performance Characteristics of this compound-Based Polymeric Materials

The incorporation of the tetrafluorinated isophthalamide moiety is expected to impart a unique combination of properties to the resulting polymers. The strong carbon-fluorine bonds and the inherent rigidity of the aromatic structure would likely contribute to high thermal stability and chemical inertness.

Structure-Property Relationships in Advanced Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from this compound, key structural features influencing their properties would include:

Fluorine Content: The high fluorine content would be expected to lower the dielectric constant and reduce moisture absorption, making these materials attractive for microelectronics applications. It would also enhance chemical resistance.

Aromatic Backbone: The rigidity of the aromatic rings would contribute to a high glass transition temperature (Tg) and excellent mechanical strength.

Intermolecular Interactions: Hydrogen bonding between the amide groups in polyamides would lead to strong intermolecular forces, resulting in high tensile strength and modulus.

A hypothetical comparison of expected properties for a polyamide derived from this compound and a non-fluorinated analogue is presented in Table 1.

| Property | Expected Value for this compound-based Polyamide | Expected Value for Non-fluorinated Isophthalamide-based Polyamide |

| Glass Transition Temperature (Tg) | High | Moderately High |

| Thermal Stability (TGA onset) | > 450 °C | > 400 °C |

| Dielectric Constant | Low (< 3.0) | Moderate (~3.5) |

| Moisture Absorption | Low (< 0.5%) | Moderate (1-2%) |

| Tensile Strength | High | High |

| Solubility | Potentially improved in organic solvents | Limited in organic solvents |

Table 1: Hypothetical Comparison of Properties for Fluorinated and Non-fluorinated Aromatic Polyamides. This interactive table is based on general trends observed in fluorinated polymers.

Engineering of Polymeric Architectures for Specific Functions

The versatility of polymer synthesis would allow for the engineering of various polymeric architectures incorporating this compound units to achieve specific functionalities. For instance:

Copolymers: By introducing flexible aliphatic diamines or dianhydrides as comonomers, the processability of the resulting polymers could be improved, albeit likely with some reduction in thermal stability.

Cross-linking: The introduction of trifunctional or tetrafunctional comonomers could lead to the formation of cross-linked networks, enhancing the dimensional stability and solvent resistance of the materials.

Block Copolymers: The synthesis of block copolymers containing segments of this compound-based polymers and segments of other polymers (e.g., flexible polyethers) could lead to materials with a combination of properties, such as thermoplastic elastomers with high-temperature resistance.

Spectroscopic and Analytical Characterization of Tetrafluoroisophthalamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as tetrafluoroisophthalamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are the initial steps in the structural analysis of organic compounds. The chemical shift (δ) of a nucleus in an NMR spectrum is indicative of its electronic environment.

In the ¹H NMR spectrum of this compound, the protons of the amide (-CONH₂) groups and the aromatic ring would exhibit characteristic signals. The amide protons are expected to appear as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to their attachment to the electronegative nitrogen atom and their involvement in hydrogen bonding. The aromatic protons, being on a highly substituted and electron-deficient ring, would also resonate at a downfield chemical shift.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the amide groups are characteristically found in the most downfield region of the spectrum, generally between 160 and 180 ppm. The aromatic carbons would appear in the range of 110 to 160 ppm, with those directly bonded to fluorine atoms showing characteristic splitting due to C-F coupling.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C) | Coupling Constant (J, Hz) |

| Aromatic C-H | 7.8 - 8.2 | 120 - 135 | Doublet | |

| Amide N-H | 7.5 - 8.5 | Singlet (broad) | ||

| Carbonyl C=O | 165 - 175 | Singlet | ||

| Aromatic C-F | 140 - 160 | Doublet | ¹JCF ≈ 240-260 | |

| Aromatic C-CONH₂ | 130 - 145 | Singlet |

Note: The chemical shifts and coupling constants are illustrative and may vary based on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. nih.govnih.gov The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of neighboring substituents.

In this compound, the fluorine atoms would likely give rise to a complex splitting pattern due to F-F coupling. The magnitude of these coupling constants provides valuable information about the relative positions of the fluorine atoms on the aromatic ring.

Hypothetical ¹⁹F NMR Chemical Shift Data for this compound

| Fluorine Atom Position | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (JFF, Hz) |

| F-3, F-6 | -130 to -140 | Multiplet | |

| F-4, F-5 | -145 to -155 | Multiplet |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values and coupling patterns would depend on the specific isomer.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

While one-dimensional NMR spectra provide information about the chemical environments of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks connecting the signals of these coupled protons, confirming their proximity in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C). libretexts.org This is instrumental in definitively assigning the carbon signals corresponding to the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). For this compound, HMBC would be invaluable for connecting the amide protons to the carbonyl carbons and the aromatic protons to neighboring quaternary carbons, thereby piecing together the entire molecular framework.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying specific functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. youtube.comyoutube.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the amide and fluoroaromatic moieties.

Hypothetical FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (-CONH₂) | 3400 - 3200 | Strong, often two bands |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1640 - 1550 | Medium to Strong |

| C-N Stretch | Amide (-CONH₂) | 1400 - 1200 | Medium |

| C-F Stretch | Fluoroaromatic | 1300 - 1100 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. vu.nl While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C-F bonds would be expected to be prominent. The Raman spectrum serves as a unique molecular "fingerprint" that can be used for identification and to study subtle changes in molecular structure. mdpi.com

Hypothetical Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Aromatic Ring | ~1000 | Strong |

| Symmetric C-F Stretch | Fluoroaromatic | 1100 - 1000 | Medium |

| C=O Stretch | Amide (-CONH₂) | 1680 - 1640 | Medium |

| Aromatic C-H Bend | Aromatic Ring | 1200 - 1000 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound and its derivatives, techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed, often coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap systems.

The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight, confirming the elemental composition. The high electronegativity of fluorine atoms significantly influences the fragmentation patterns of these molecules. Common fragmentation pathways for aromatic amides involve cleavage of the amide bond (C-N bond) and fragmentation of the aromatic rings.

In the case of fluorinated aromatic diamides, fragmentation is expected to be initiated by the cleavage of the amide linkages, leading to the formation of characteristic fragment ions. For instance, the fragmentation of a molecule like N,N'-bis(pentafluorophenyl)isophthalamide would likely involve the loss of a pentafluorophenylamino radical or a pentafluorobenzoyl radical. The presence of multiple fluorine atoms on the aromatic rings would stabilize certain fragment ions and direct the fragmentation pathways.

A hypothetical fragmentation pattern for this compound could involve the initial loss of an amino radical (-NH2), followed by the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the amide functionalities. The tetrafluorinated benzene (B151609) ring would likely remain as a stable fragment. High-resolution mass spectrometry (HRMS) is crucial for distinguishing between fragment ions with very similar mass-to-charge ratios, enabling the precise determination of their elemental formulas.

Table 1: Representative Mass Spectrometry Data for a Related Fluorinated Aromatic Diamide

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| N,N'-bis(4-fluorophenyl)isophthalamide | ESI- | [M-H]⁻ | 234.06, 123.03, 95.02 | Loss of fluorophenylamino group, subsequent fragmentation of the isophthaloyl core |

Note: This table is illustrative and based on expected fragmentation patterns for structurally similar compounds.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement in crystalline solids. For this compound and its derivatives, single-crystal XRD would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

In fluorinated aromatic compounds, the strong electronegativity and size of fluorine atoms significantly influence the crystal packing. The introduction of fluorine can lead to the formation of C-H···F and F···F interactions, which play a crucial role in directing the supramolecular architecture. The crystal structure of aromatic polyamides, which are polymeric analogues, often reveals highly ordered structures with extensive hydrogen bonding between the amide groups of adjacent polymer chains royalsocietypublishing.org.

For this compound, it is anticipated that the molecules would pack in a way that maximizes hydrogen bonding between the amide N-H donors and C=O acceptors. The tetrafluorinated benzene ring's geometry and electronic properties will also dictate the packing arrangement, potentially leading to layered structures.

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of bulk samples. The diffraction pattern of a crystalline fluorinated polyamide typically shows characteristic peaks corresponding to the repeating units of the polymer chain researchgate.net. The amorphous or crystalline nature of these materials can be readily distinguished by the presence of sharp peaks (crystalline) or broad halos (amorphous).

Table 2: Illustrative Crystallographic Data for a Fluorinated Aromatic Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 15.234 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Key Interactions | C-H···F hydrogen bonds, π-π stacking |

Note: This table presents hypothetical data for a representative fluorinated aromatic molecule to illustrate the type of information obtained from XRD.

Electronic Spectroscopy for Electronic Transitions and Conjugation (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl groups of the amide functionalities. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The presence of four electron-withdrawing fluorine atoms on the isophthalamide (B1672271) core is likely to cause a hypsochromic (blue) shift of the absorption maxima compared to the non-fluorinated parent compound, due to the stabilization of the ground state.

Soluble and transparent wholly aromatic polyamides containing trifluoromethyl (CF3) groups have been synthesized and their optical properties studied. These polymers exhibit high transparency with cutoff wavelengths typically in the range of 337–367 nm mdpi.comresearchgate.net. This suggests that the electronic transitions in these systems occur at higher energies, resulting in transparency in the visible region.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds are fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and environment. For fluorinated aromatic diamides, the fluorescence properties would depend on the extent of conjugation and the presence of any quenching groups. The introduction of heavy atoms like bromine or iodine can decrease fluorescence through intersystem crossing, but fluorine is not expected to have a significant quenching effect.

Table 3: Representative Electronic Spectroscopy Data for Fluorinated Aromatic Polyamides

| Polymer | λmax (nm) | Cutoff Wavelength (nm) | Transparency at 550 nm (%) |

| Fluorinated Polyamide 1 | ~310 | 337 | 88 |

| Fluorinated Polyamide 2 | ~325 | 352 | 90 |

| Fluorinated Polyamide 3 | ~315 | 345 | 89 |

Source: Adapted from studies on soluble and transparent wholly aromatic polyamides with trifluoromethyl groups. mdpi.comresearchgate.net

Exploration of Biological Activities of Isophthalamide Derivatives, Including Tetrafluoroisophthalamide Analogues

Structure-Activity Relationship (SAR) Studies of Fluorinated Isophthalamides in Biological Contexts

While direct structure-activity relationship (SAR) studies on tetrafluoroisophthalamide are not extensively documented in publicly available research, valuable insights can be drawn from studies on related fluorinated aromatic amides, such as polyfluorinated benzamides. Research into various fluoroaromatic compounds has demonstrated that the degree and position of fluorine substitution can significantly impact biological activity.

For instance, studies on polyfluorinated benzamides have explored their potential as inhibitors of angiogenesis, a critical process in tumor growth and other diseases. A study on tetrafluorobenzamides and their derivatives revealed that biological activity was maintained across different polyfluorinated chemical types nih.gov. This suggests that the core fluorinated aromatic structure can be a robust carrier of biological function, even with modifications to the amide substituents.

In the context of isophthalamides, SAR studies on non-fluorinated analogues have identified key structural features for certain biological activities. For example, a series of 4-methoxy-1,3-phthalamides were designed and synthesized as structural analogues of Picotamide, an antiplatelet agent. Several of these compounds exhibited higher in vitro anti-platelet activities than the reference drug, highlighting the potential of the isophthalamide (B1672271) scaffold in this therapeutic area.

The hypothetical introduction of fluorine atoms onto the isophthalamide ring, as in this compound, would be expected to alter its electronic properties and conformational flexibility. The strong electron-withdrawing nature of fluorine can influence the acidity of the amide N-H protons and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The table below outlines the conceptual impact of fluorination on the properties of an isophthalamide scaffold.

| Feature | Unsubstituted Isophthalamide | This compound (Hypothetical) | Potential Biological Implication |

| Lipophilicity | Moderate | Increased | Enhanced membrane permeability and cellular uptake. |

| Metabolic Stability | Susceptible to enzymatic degradation | Increased | Longer biological half-life and improved pharmacokinetic profile. |

| Target Binding | Dependent on specific interactions | Altered due to changes in electrostatic potential and hydrogen bonding capacity | Potentially enhanced or novel binding affinities for protein targets. |

| Conformation | Flexible | More restricted due to steric hindrance from fluorine atoms | May lock the molecule into a bioactive conformation. |

Investigation of this compound Derivatives as Potential Bioactive Scaffolds

A bioactive scaffold is a core molecular structure that can be systematically modified to develop a range of biologically active compounds. The this compound core holds promise as such a scaffold due to the advantageous properties conferred by fluorine substitution. The increased metabolic stability and lipophilicity can make it a desirable starting point for designing drug candidates with improved pharmacokinetic properties.

The versatility of the amide groups in isophthalamides allows for the attachment of a wide variety of substituents, enabling the exploration of diverse chemical space and the optimization of interactions with specific biological targets. By combining the robust, fluorinated aromatic core with different functional groups, it is possible to develop libraries of compounds for screening against various diseases.

The development of isophthalamide derivatives as antiplatelet agents serves as a precedent for the utility of this scaffold. By analogy, this compound could be derivatized to target a range of biological processes. For example, the antiangiogenic activity observed in other polyfluorinated benzamides suggests that this compound derivatives could be investigated for similar effects nih.gov.

Mechanistic Studies of Biological Interactions (excluding dosage/administration)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for drug development. For this compound and its analogues, mechanistic studies would focus on identifying their molecular targets and elucidating how they modulate cellular functions.

Many drugs function by inhibiting or activating specific enzymes. The isophthalamide scaffold can be designed to fit into the active sites of enzymes, and the introduction of fluorine can enhance binding affinity. For example, fluorinated compounds have been shown to be potent inhibitors of various enzymes.

While specific enzyme inhibition studies for this compound are not available, research on other fluorinated aromatic compounds provides a basis for speculation. For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a process relevant to Alzheimer's disease stmarys-ca.edu. This suggests that a fluorinated aromatic core can be a key element for potent enzyme or protein interaction.

The table below presents hypothetical enzyme targets for which this compound derivatives could be designed as inhibitors, based on the activities of related compounds.

| Potential Enzyme Target | Rationale for Investigation | Potential Therapeutic Area |

| Thromboxane A2 Synthase | Based on the antiplatelet activity of non-fluorinated isophthalamide derivatives. | Cardiovascular disease |

| Carbonic Anhydrases | Many fluorinated sulfonamides and related compounds are known inhibitors. | Glaucoma, epilepsy |

| Kinases | The rigid scaffold could be adapted to fit into ATP-binding sites. | Cancer, inflammatory diseases |

| Proteases | Amide bonds can mimic peptide bonds, and fluorine can enhance binding. | Infectious diseases, cancer |

Beyond direct enzyme interactions, bioactive compounds can modulate complex cellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, controlling processes such as cell growth, differentiation, and death.

The antiangiogenic effects observed with polyfluorinated benzamides suggest that these compounds may modulate signaling pathways involved in blood vessel formation, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway nih.gov. It is plausible that this compound derivatives could exert similar effects by interfering with the function of key proteins in this pathway.

Furthermore, the modulation of cellular pathways is often initiated by the binding of a compound to a specific receptor or enzyme, which then triggers a cascade of downstream events. For this compound analogues, identifying the initial binding partner would be the first step in unraveling their impact on cellular signaling. Techniques such as affinity chromatography and proteomics could be employed to identify these targets.

Future Perspectives and Advanced Research Frontiers for Tetrafluoroisophthalamide

Innovations in Green Chemistry Approaches for Tetrafluoroisophthalamide Synthesis

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that often involve harsh conditions and the use of hazardous solvents. The future of this compound synthesis is geared towards the adoption of green chemistry principles to enhance sustainability, efficiency, and safety.

Innovations are focused on minimizing or eliminating the use of volatile organic solvents, which are a major source of industrial waste. nih.govresearchgate.net Research into solvent-free synthesis techniques, such as mechanochemistry (ball milling) and solid-state reactions, shows considerable promise. nih.gov These methods, induced by direct mechanical energy, can lead to accelerated reaction times and novel product selectivity under solventless conditions. nih.gov Another green alternative is the use of hydrothermal processes, which employ water as a solvent at elevated temperatures and pressures, thereby avoiding toxic organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). mdpi.com Such methods have been successfully applied to the synthesis of highly soluble fluorinated polyimides, demonstrating their potential for producing related fluorinated polyamides. mdpi.com

Further research is exploring metal- and solvent-free catalytic systems, which simplify purification processes and reduce environmental impact. researchgate.net The direct amidation of carboxylic acids and amines using greener catalysts, or even catalyst-free under direct heating or microwave irradiation, represents a significant step forward. researchgate.netsemanticscholar.org These approaches align with the core tenets of green chemistry by improving atom economy and reducing the generation of hazardous byproducts.

| Parameter | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Solvents | Toxic, high-boiling organic solvents (e.g., DMAc, NMP) mdpi.com | Solvent-free (Mechanochemistry) nih.gov, Water (Hydrothermal) mdpi.com, or biodegradable solvents |

| Catalysts | Often requires metal-based catalysts researchgate.net | Metal-free catalysts, biocatalysts, or catalyst-free conditions researchgate.netresearchgate.net |

| Energy Source | Prolonged conventional heating | Microwave irradiation, mechanical energy (ball milling) nih.gov |

| Reaction Conditions | Harsh temperatures and pressures | Milder reaction conditions researchgate.net |

| Byproducts/Waste | Significant solvent and catalyst waste | Minimized waste streams, easier purification |

Integration into Nanoscience and Nanotechnology Applications

The unique properties derived from the fluorine content in this compound make it an excellent building block for advanced nanomaterials. mdpi.com Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, low friction coefficients, and hydrophobicity. mdpi.comresearchgate.net When integrated into nanostructures, these properties can be harnessed for a variety of high-performance applications.

One of the most promising areas is the development of advanced membranes for separation processes. Polyamide thin-film nanocomposite (TFN) membranes are being investigated for water treatment and desalination. qub.ac.ukqub.ac.uk By incorporating nanoparticles like titanium oxide (TiO2) or by creating membranes from fluorinated monomers like this compound, it is possible to enhance properties such as fluoride (B91410) rejection, hydrophilicity, and surface charge, leading to improved separation efficiency. qub.ac.ukqub.ac.ukresearchgate.net

In the biomedical field, fluorinated polymers are being explored as smart materials for drug delivery and medical imaging. mdpi.comsemanticscholar.org For instance, fluorinated lipid nanoparticles have recently been shown to significantly enhance the delivery efficiency of mRNA. nih.gov The high electronegativity and low polarizability of fluorine can be leveraged to create nanoparticles with controlled release profiles and enhanced stability. The use of this compound could lead to the creation of novel nanovehicles for targeted therapeutics. Furthermore, the presence of 19F atoms allows for background-free magnetic resonance imaging (MRI), making polymers derived from this compound potential candidates for advanced diagnostic probes. nih.gov

| Application Area | Specific Use | Key Property Leveraged |

|---|---|---|

| Separation Science | High-performance nanofiltration membranes for water purification researchgate.net | Chemical resistance, controlled pore size, surface charge |

| Biomedical | Nanoparticles for targeted drug and gene delivery nih.gov | Biocompatibility, hydrophobicity, controlled release |

| Advanced Coatings | Superhydrophobic and anti-fouling surfaces | Low surface energy, oleophobicity |

| Electronics | Low dielectric constant thin films for microelectronics kpi.ua | Low polarizability, thermal stability |

| Sensors | Chemical sensors with high selectivity | Unique electronic properties, molecular recognition |

Advanced Computational Modeling for Predictive Material Design

The design of new materials is increasingly driven by computational modeling, which allows for the prediction of material properties before their synthesis. This in silico approach accelerates the discovery process and reduces experimental costs. For this compound and its polymeric derivatives, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are pivotal. researchgate.netnih.gov

DFT calculations can provide deep insights into the electronic structure of the this compound monomer. nih.govmdpi.com By modeling the molecule, researchers can predict parameters such as HOMO/LUMO energy levels, electron transport properties, and global reactivity descriptors. nih.gov This information is crucial for designing materials with specific electronic and optical properties, for example, in the development of organic semiconductors or low-dielectric-constant materials for electronics. kpi.ua Studies have shown that fluorination significantly impacts the electronic properties of aromatic compounds, making DFT an essential tool for understanding these effects. nih.gov

Molecular Dynamics simulations can be used to model the bulk properties of polymers derived from this compound. mdpi.comdntb.gov.ua By simulating the interactions of polymer chains, MD can predict macroscopic properties such as glass transition temperature, mechanical strength, and permeability. mdpi.com For applications like gas separation membranes or protective coatings, MD simulations can elucidate the relationship between the polymer's molecular structure and its performance, guiding the rational design of new and improved materials. researchgate.net

| Computational Method | Scale | Predicted Properties | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular (Monomer) | Electronic structure, optical properties, reactivity, bond energies nih.govmdpi.com | Design of materials for electronics, optics, and catalysis. |

| Molecular Dynamics (MD) | Macromolecular (Polymer) | Mechanical properties, thermal stability, glass transition temperature, diffusion/permeability mdpi.com | Development of structural polymers, membranes, and coatings. |

| Multiscale Modeling | Molecular to Continuum | Connects molecular behavior to bulk material performance | Provides a holistic understanding for complex applications like nanocomposites. |

Development of Smart Polymeric Systems Incorporating this compound

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small external stimuli. mdpi.com These stimuli can include changes in temperature, pH, light, or the presence of specific chemical or biological molecules. rsc.org The incorporation of this compound into polymer chains is a promising strategy for creating novel smart materials with unique responsive behaviors.

The presence of the tetrafluoro-substituted aromatic ring can impart specific sensitivities. For example, the electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups, potentially leading to polymers with sharp pH-responsive behavior. Similarly, the rigid and planar structure of the isophthalamide (B1672271) unit, combined with the strong C-F bonds, can lead to polymers with distinct thermal transitions. A well-defined diblock copolymer containing a tetrafluorophenyl active ester has been shown to confer temperature-responsiveness to antibody conjugates, highlighting the role of such fluorinated moieties in creating smart systems. nih.gov

Future research will likely focus on synthesizing copolymers where this compound is combined with other functional monomers that are responsive to specific stimuli. This could lead to multi-stimuli responsive polymers capable of complex, programmable behaviors. mdpi.comrsc.org Such materials could find applications in fields ranging from controlled drug delivery systems, where a drug is released in response to a specific biological signal, to sensors and actuators where a detectable signal or mechanical work is produced in response to an environmental change. mdpi.com

| Stimulus | Potential Polymer Response | Hypothetical Application |

|---|---|---|

| Temperature | Reversible solubility change (LCST/UCST behavior) nih.gov | Injectable hydrogels for tissue engineering, smart coatings |

| pH | Swelling/deswelling or conformational changes | pH-triggered drug delivery systems, biosensors |

| Light | Photo-induced isomerization or bond cleavage | Light-activated materials, optical data storage |

| Electric/Magnetic Field | Piezoelectric or conformational response mdpi.com | Actuators, artificial muscles, energy harvesting |

| Specific Ions/Molecules | Selective binding leading to optical or electronic signal change | Chemical sensors for environmental monitoring or medical diagnostics |

Q & A

Q. What are the key physicochemical properties of tetrafluoroisophthalamide, and how do they influence experimental design?

this compound (C₈H₄F₄N₂O₂) exhibits high thermal stability and hydrophobicity due to its fluorinated aromatic backbone. Its molecular weight (236.12 g/mol) and electron-withdrawing fluorine substituents affect solubility in polar solvents like DMSO or THF, which must be considered when designing reaction conditions. Researchers should prioritize solvent compatibility and temperature controls to avoid decomposition during synthesis .

Q. What are the standard methods for synthesizing this compound, and how can reaction yields be optimized?

Synthesis typically involves fluorination of isophthalamide precursors using fluorinating agents like SF₄ or HF-pyridine. Key parameters for yield optimization include:

- Solvent selection : THF or DMF for improved reagent solubility .

- Temperature control : Maintaining sub-ambient temperatures to minimize side reactions.

- Stoichiometric ratios : Ensuring excess fluorinating agents to drive the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

Use a combination of:

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Mandatory precautions include:

- Use of nitrile gloves and safety goggles.

- Conducting reactions in fume hoods to avoid inhalation.

- Immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do fluorination patterns in this compound affect its reactivity in supramolecular assembly studies?

The meta-fluorine positions create steric and electronic constraints, influencing hydrogen-bonding interactions. Advanced studies should employ:

Q. What methodologies resolve contradictions in reported catalytic activity of this compound derivatives?

Discrepancies often arise from differences in:

Q. How can researchers investigate this compound’s stability under varying pH and temperature conditions?

Design accelerated degradation studies using:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement:

- Quality-by-Design (QbD) principles : Define critical process parameters (CPPs) via DOE (Design of Experiments).

- In-line analytics : Use PAT (Process Analytical Technology) for real-time reaction monitoring. Statistical tools like ANOVA can identify significant variability sources (e.g., raw material purity) .

Methodological Recommendations

- For synthesis challenges : Cross-reference crystallographic data (CCDC entries) to validate structural assumptions .

- For data conflicts : Apply scoping review methodologies to map evidence gaps and prioritize replication studies .

- For safety compliance : Align handling protocols with OSHA guidelines and institutional EH&S policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.